acetyl}glycine CAS No. 701210-34-6](/img/structure/B15159713.png)
N-{[(2-Nitrobenzene-1-sulfonyl)amino](oxo)acetyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine is a complex organic compound that features a nitrobenzene sulfonyl group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine typically involves the reaction of 2-nitrobenzenesulfonyl chloride with glycine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general steps include:
Preparation of 2-Nitrobenzenesulfonyl Chloride: This is achieved by reacting 2-nitrobenzenesulfonic acid with thionyl chloride.
Reaction with Glycine: The 2-nitrobenzenesulfonyl chloride is then reacted with glycine in the presence of a base such as triethylamine to form N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine has several scientific research applications:
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine involves its interaction with biological molecules. The nitrobenzene sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or modification of protein function, which is of interest in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl Chloride: A precursor in the synthesis of N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine.
N-(2-Nitrobenzene-1-sulfonyl)glycine: A related compound with similar structural features.
Sulfonyl Amino Acids: A broader class of compounds with sulfonyl groups attached to amino acids.
Uniqueness
N-{(2-Nitrobenzene-1-sulfonyl)aminoacetyl}glycine is unique due to its specific combination of a nitrobenzene sulfonyl group and an amino acid derivative. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
701210-34-6 |
|---|---|
Molecular Formula |
C10H9N3O8S |
Molecular Weight |
331.26 g/mol |
IUPAC Name |
2-[[2-[(2-nitrophenyl)sulfonylamino]-2-oxoacetyl]amino]acetic acid |
InChI |
InChI=1S/C10H9N3O8S/c14-8(15)5-11-9(16)10(17)12-22(20,21)7-4-2-1-3-6(7)13(18)19/h1-4H,5H2,(H,11,16)(H,12,17)(H,14,15) |
InChI Key |
JREXHTXDZRZFFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC(=O)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


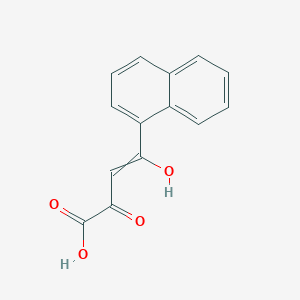
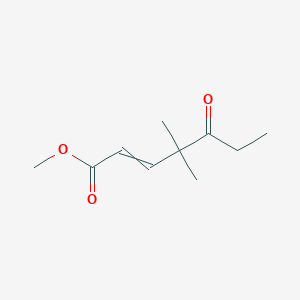
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)](/img/structure/B15159656.png)
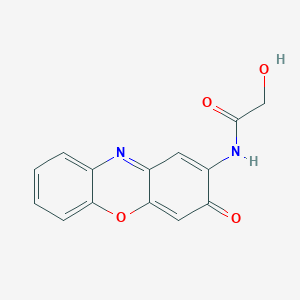
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
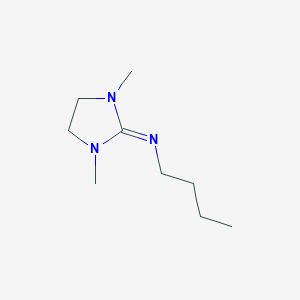
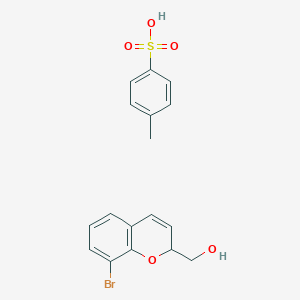
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
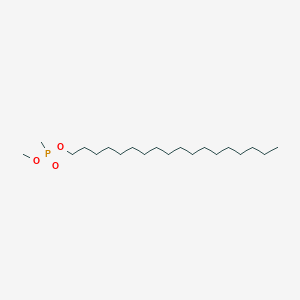
![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)

![1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-](/img/structure/B15159727.png)
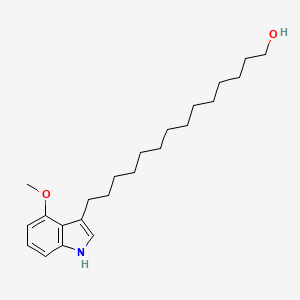
methanone](/img/structure/B15159740.png)
